2-Chloro-5-methoxy-4-nitrophenol
Overview
Description
2-Chloro-5-methoxy-4-nitrophenol is a useful research compound. Its molecular formula is C7H6ClNO4 and its molecular weight is 203.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Temperature-Dependent Regioselectivity in Photosubstitution : Wubbels, Tamura, and Gannon (2013) observed that irradiation of 2-chloro-4-nitroanisole, a related compound, at different temperatures forms various substitution photoproducts, demonstrating the role of activation energy in regioselectivity for nucleophilic aromatic photosubstitution (Wubbels, Tamura, & Gannon, 2013).
Anaerobic Degradation in Environmental Applications : Research by Sreekanth et al. (2009) explored the thermophilic degradation of phenolic compounds, including 2-chloro-4-nitrophenol, a compound closely related to 2-Chloro-5-methoxy-4-nitrophenol, in hybrid up-flow anaerobic sludge blanket reactors. This study is significant for environmental remediation applications (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).
New Synthetic Routes : Chen Chao-sen (2009) detailed a new synthetic route for 2-chloro-4-nitrophenol, again a closely related compound, highlighting the ongoing development in synthetic methodologies for such compounds (Chen Chao-sen, 2009).
Photoassisted Fenton Reaction for Water Treatment : Pignatello and Sun (1995) explored the complete oxidation of various compounds, including metolachlor, in water by photoassisted Fenton reaction. This study is relevant for understanding the degradation processes of complex organic molecules in environmental settings (Pignatello & Sun, 1995).
Corrosion Inhibition in Metal Surfaces : Pandey et al. (2017) synthesized novel Schiff bases, including compounds structurally similar to this compound, and evaluated their efficiency as corrosion inhibitors for mild steel in acidic media. This finding is significant for industrial applications where corrosion prevention is crucial (Pandey, Singh, Verma, & Ebenso, 2017).
Graphene Adsorption for Aqueous Solution Decontamination : Mehrizad and Gharbani (2014) investigated the use of graphene for the adsorption of chloro-2-nitrophenol from aqueous solutions, providing insights into potential environmental cleanup applications (Mehrizad & Gharbani, 2014).
Properties
IUPAC Name |
2-chloro-5-methoxy-4-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4/c1-13-7-3-6(10)4(8)2-5(7)9(11)12/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOIXMUHBAYYJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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